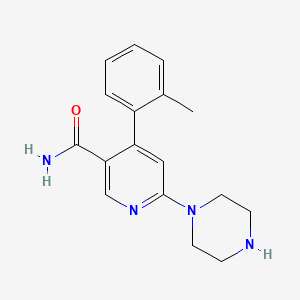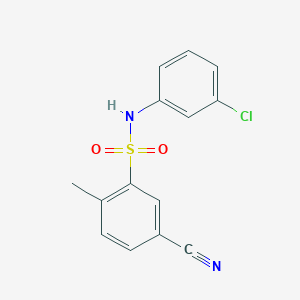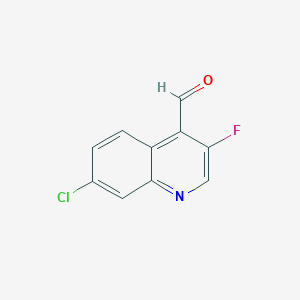
Barium strontium titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium strontium titanate is a ferroelectric material with the chemical formula ( \text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3 ). It is a solid solution of barium titanate and strontium titanate, both of which crystallize in the perovskite structure. This compound is known for its high dielectric constant, low dielectric loss, and tunable dielectric properties, making it a promising candidate for various electronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium strontium titanate can be synthesized using several methods, including the sol-gel process, solid-state reaction, and hydrothermal synthesis.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides. Barium acetate, strontium acetate, and titanium isopropoxide are commonly used precursors.
Solid-State Reaction: This method involves mixing barium carbonate, strontium carbonate, and titanium dioxide powders, followed by high-temperature calcination.
Hydrothermal Synthesis: This method involves reacting fibrous potassium titanate and spherical titania precursors in a hydrothermal process.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel process due to its cost-effectiveness and ability to produce high-purity materials. Microwave sintering is also used to enhance the sinterability and reduce defects in the final product .
Analyse Chemischer Reaktionen
Barium strontium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, particularly when doped with transition metals like cobalt.
Substitution: Substitution reactions involve replacing barium or strontium ions with other metal ions, such as lead or calcium.
Common reagents used in these reactions include metal carbonates, hydroxides, and oxides. The major products formed depend on the specific reaction conditions and the nature of the substituent ions.
Wissenschaftliche Forschungsanwendungen
Barium strontium titanate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of barium strontium titanate is primarily related to its ferroelectric and dielectric properties. The compound exhibits a high dielectric constant due to the alignment of dipoles within its perovskite structure. This alignment can be influenced by external electric fields, making the material highly tunable .
At the molecular level, the ferroelectric properties arise from the displacement of titanium ions within the oxygen octahedra of the perovskite structure. This displacement creates a spontaneous polarization that can be reversed by applying an external electric field .
Vergleich Mit ähnlichen Verbindungen
Barium strontium titanate is often compared with other perovskite materials, such as:
Barium Titanate (BaTiO3): Known for its high dielectric constant and ferroelectric properties, but with a fixed Curie temperature.
Strontium Titanate (SrTiO3): Exhibits lower dielectric constant and is not ferroelectric at room temperature.
Lead Zirconate Titanate (Pb(Zr,Ti)O3): A widely used ferroelectric material with high piezoelectric coefficients, but contains lead, which is toxic.
This compound is unique in its ability to tune its dielectric properties by varying the barium-to-strontium ratio, making it versatile for different applications .
Eigenschaften
Molekularformel |
BaO6SrTi2 |
|---|---|
Molekulargewicht |
416.68 g/mol |
IUPAC-Name |
strontium;barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.6O.Sr.2Ti/q+2;;;4*-1;+2;; |
InChI-Schlüssel |
PLAWWDCTSNMDLC-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Sr+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)




![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)

